
Perospirone hydrochloride hydrate
Descripción general
Descripción
Perospirone hydrochloride hydrate is an atypical antipsychotic belonging to the azapirone family. It was developed by Dainippon Sumitomo Pharma in Japan and introduced in 2001 for the treatment of schizophrenia and acute bipolar mania . This compound is known for its ability to antagonize serotonin 5HT2A receptors and dopamine D2 receptors, making it effective against both positive and negative symptoms of schizophrenia .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of perospirone hydrochloride hydrate involves several steps, including the synthesis of the core structure and subsequent formation of the hydrochloride hydrate salt. The synthetic route typically involves the reaction of 1,2-benzisothiazol-3-yl piperazine with a butyl chain, followed by cyclization to form the hexahydroisoindole-1,3-dione structure .
Industrial Production Methods: Industrial production of this compound focuses on optimizing yield, purity, and stability. The preparation method involves dissolving perospirone in a solvent such as ethanol, followed by cooling and crystallization to obtain the desired hydrate form .
Análisis De Reacciones Químicas
Types of Reactions: Perospirone hydrochloride hydrate undergoes various chemical reactions, including hydroxylation, N-dealkylation, and S-oxidation. These reactions are primarily catalyzed by cytochrome P450 enzymes, particularly CYP3A4 .
Common Reagents and Conditions:
Hydroxylation: Catalyzed by CYP3A4, leading to the formation of hydroxyperospirone.
N-dealkylation: Involves the removal of alkyl groups from the nitrogen atom.
S-oxidation: Involves the oxidation of sulfur atoms.
Major Products Formed: The major product formed from hydroxylation is hydroxyperospirone, which retains pharmacological activity by mediating antiserotonergic effects .
Aplicaciones Científicas De Investigación
Pharmacological Profile
Perospirone is classified as an atypical antipsychotic of the azapirone family, functioning primarily as a serotonin 5-HT2A receptor antagonist and dopamine D2 receptor antagonist. It also exhibits partial agonistic activity at the 5-HT1A receptors. This mechanism contributes to its efficacy in managing both positive and negative symptoms of schizophrenia while minimizing extrapyramidal side effects commonly associated with traditional antipsychotics like haloperidol .
Treatment of Schizophrenia
Perospirone has shown effectiveness in reducing symptoms associated with schizophrenia, including hallucinations, delusions, and cognitive dysfunction. Clinical trials have demonstrated that perospirone provides superior symptom control compared to haloperidol and comparable efficacy to other second-generation antipsychotics such as risperidone and aripiprazole .
Key Findings:
- Clinical Trials: A significant trial indicated that perospirone produced a greater reduction in the Positive and Negative Syndrome Scale (PANSS) score compared to traditional treatments .
- Long-term Efficacy: Extended-release formulations have been developed to improve patient compliance by reducing dosing frequency, thereby maintaining stable therapeutic levels in the bloodstream .
Treatment of Bipolar Mania
Perospirone is also indicated for acute episodes of bipolar mania. Its dual action on serotonin and dopamine receptors helps stabilize mood and reduce manic symptoms effectively .
Case Study:
A clinical study comparing perospirone with other antipsychotics for bipolar disorder showed that patients experienced significant mood stabilization with fewer side effects, reinforcing its utility in acute management scenarios .
Formulation Developments
Recent advancements have focused on improving the pharmacokinetic properties of perospirone through novel formulations:
- Extended-Release Tablets: These formulations are designed to prolong the drug's half-life, reduce peak-trough fluctuations, and improve bioavailability. This results in enhanced patient compliance due to less frequent dosing requirements .
- Controlled-Release Systems: Such systems allow for a more stable release profile, which is crucial for managing chronic conditions like schizophrenia where consistent therapeutic levels are necessary .
Comparative Efficacy
The following table summarizes comparative efficacy findings from various studies involving perospirone against other antipsychotic medications:
Medication | Efficacy | Side Effects |
---|---|---|
Perospirone | Superior control over PANSS scores | Lower incidence of extrapyramidal symptoms |
Haloperidol | Effective but higher side effects | Higher incidence of extrapyramidal symptoms |
Risperidone | Comparable efficacy | Similar side effect profile |
Aripiprazole | Comparable efficacy | Fewer sedative effects |
Mecanismo De Acción
Perospirone hydrochloride hydrate is compared with other atypical antipsychotics such as:
Blonanserin: Similar in its serotonin-dopamine antagonism but differs in receptor binding profiles and clinical efficacy.
Lurasidone: Shares a similar mechanism of action but has a different side effect profile and receptor affinity.
Risperidone: Another atypical antipsychotic with a broader receptor binding profile and higher incidence of extrapyramidal side effects.
Uniqueness: this compound is unique in its balanced efficacy against both positive and negative symptoms of schizophrenia, with a lower risk of extrapyramidal side effects compared to other antipsychotics .
Comparación Con Compuestos Similares
- Blonanserin
- Lurasidone
- Risperidone
- Aripiprazole
- Haloperidol (for comparison with typical antipsychotics)
Actividad Biológica
Perospirone hydrochloride hydrate is an atypical antipsychotic medication primarily used in the treatment of schizophrenia and bipolar disorder. This compound belongs to the azapirone family and exhibits a multifaceted mechanism of action, impacting various neurotransmitter systems in the brain. This article delves into its biological activity, pharmacokinetics, side effects, case studies, and recent research findings.
Perospirone functions primarily as a serotonin 5-HT2A receptor inverse agonist and a dopamine D2 receptor antagonist . It also acts as a partial agonist at 5-HT1A receptors , which are crucial for modulating serotonin release. The antagonistic effects on the 5-HT2A and D2 receptors contribute to its antipsychotic properties, effectively addressing both positive (hallucinations, delusions) and negative symptoms (apathy, social withdrawal) of schizophrenia .
Receptor Binding Profile
Receptor Type | Action | Affinity Level |
---|---|---|
5-HT2A | Inverse Agonist | High |
D2 | Antagonist | High |
5-HT1A | Partial Agonist | Moderate |
D4 | Antagonist | Low |
α₁-adrenergic | Antagonist | Moderate |
H1 | Inverse Agonist | High |
Pharmacokinetics
Perospirone is rapidly absorbed following oral administration, with peak plasma concentrations reached within 0.8 to 1.5 hours . The drug exhibits a high protein binding rate of approximately 92% , primarily binding to serum albumin and α1-acid glycoprotein. Its volume of distribution is notably large, averaging 1733 L , indicating extensive tissue distribution .
Key Pharmacokinetic Parameters
Parameter | Value |
---|---|
Absorption Time | 0.8 - 1.5 hours |
Protein Binding | ~92% |
Volume of Distribution | ~1733 L |
Half-life | ~1.9 hours |
Side Effects and Adverse Reactions
While perospirone is generally well-tolerated, it can cause side effects similar to other antipsychotics, including:
- Extrapyramidal Symptoms (EPS) : Such as akathisia, tremors, and muscle rigidity.
- Neuroleptic Malignant Syndrome (NMS) : A rare but serious condition characterized by fever, muscle rigidity, and autonomic dysregulation .
- Sedation : Due to its histamine H1 receptor antagonism.
Case Study: Neuroleptic Malignant Syndrome
A notable case involved a female patient who developed NMS after transitioning from risperidone to perospirone. Initially prescribed an increasing dosage regimen, she exhibited severe symptoms including muscle rigidity and elevated body temperature after reaching a dosage of 40 mg/day. Immediate cessation of perospirone led to her gradual recovery .
Recent Research Findings
Recent studies have explored the development of novel formulations of perospirone that aim to improve its pharmacokinetic profile:
- Extended-release formulations have been developed to enhance bioavailability and reduce dosing frequency while maintaining stable therapeutic levels in patients with schizophrenia .
- Research indicates that perospirone effectively mitigates both positive and negative symptoms without significantly impairing cognitive function .
Propiedades
IUPAC Name |
(3aS,7aR)-2-[4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione;dihydrate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O2S.ClH.2H2O/c28-22-17-7-1-2-8-18(17)23(29)27(22)12-6-5-11-25-13-15-26(16-14-25)21-19-9-3-4-10-20(19)30-24-21;;;/h3-4,9-10,17-18H,1-2,5-8,11-16H2;1H;2*1H2/t17-,18+;;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQKLGXZZSMREH-SMMZMSQNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)CCCCN3CCN(CC3)C4=NSC5=CC=CC=C54.O.O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]2[C@@H](C1)C(=O)N(C2=O)CCCCN3CCN(CC3)C4=NSC5=CC=CC=C54.O.O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35ClN4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70172763 | |
Record name | Perospirone hydrochloride hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70172763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192052-81-6, 129273-38-7 | |
Record name | Perospirone hydrochloride hydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192052816 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Perospirone hydrochloride hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70172763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Perospirone Hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PEROSPIRONE HYDROCHLORIDE DIHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S03S4466IP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.